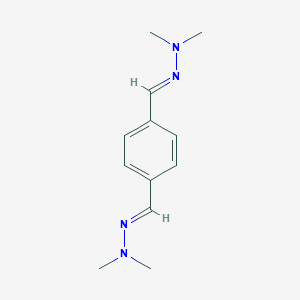![molecular formula C16H23NO2 B271603 2-[(Cyclooctylamino)methyl]benzoic acid](/img/structure/B271603.png)
2-[(Cyclooctylamino)methyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Cyclooctylamino)methyl]benzoic acid, also known as Gabapentin, is a drug that is commonly used to treat neuropathic pain and epilepsy. Gabapentin was first synthesized in 1975 by researchers at Parke-Davis Laboratories, and it was approved by the FDA in 1993. Gabapentin is a GABA analog, which means that it mimics the action of the neurotransmitter GABA in the brain.
作用机制
2-[(Cyclooctylamino)methyl]benzoic acid works by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the brain. This binding reduces the release of excitatory neurotransmitters, such as glutamate and substance P, which are involved in pain signaling. This compound also increases the synthesis and release of GABA, which is an inhibitory neurotransmitter that reduces neuronal excitability.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects in the body. It has been shown to increase the levels of GABA in the brain, which reduces neuronal excitability and can lead to a reduction in pain and seizures. This compound has also been shown to reduce the release of excitatory neurotransmitters, such as glutamate and substance P, which are involved in pain signaling. Additionally, gabapentin has been shown to reduce the activity of NMDA receptors, which are involved in the development of neuropathic pain.
实验室实验的优点和局限性
One advantage of using gabapentin in lab experiments is that it has a well-established mechanism of action and has been extensively studied for its use in treating neuropathic pain and epilepsy. Additionally, gabapentin has a relatively low toxicity profile and is generally well-tolerated by patients. One limitation of using gabapentin in lab experiments is that it can have variable effects depending on the type of pain being studied. Additionally, gabapentin can have side effects, such as dizziness and sedation, which can affect the results of lab experiments.
未来方向
There are several future directions for the study of gabapentin. One area of research is the development of new formulations of gabapentin that can be administered more easily and have fewer side effects. Another area of research is the study of gabapentin in combination with other drugs for the treatment of neuropathic pain and epilepsy. Additionally, there is ongoing research into the use of gabapentin for the treatment of other conditions, such as anxiety and bipolar disorder. Finally, there is a need for further research into the long-term effects of gabapentin use, particularly in patients with chronic pain or epilepsy.
合成方法
The synthesis of 2-[(Cyclooctylamino)methyl]benzoic acid involves several steps. The first step is the reaction of 1,4-cyclohexadiene with nitrosyl chloride to form 1-nitroso-4-cyclohexene. This compound is then reacted with 2-aminoethanol to form 4-(2-hydroxyethyl)-1-nitrosocyclohexane. The next step involves the reaction of this compound with phthalic anhydride to form 2-(2-hydroxyethyl)phthalimide. This compound is then reacted with cyclooctylmagnesium bromide to form 2-(cyclooctylamino)ethylphthalimide. The final step involves the hydrolysis of this compound to form this compound.
科学研究应用
2-[(Cyclooctylamino)methyl]benzoic acid has been extensively studied for its use in treating neuropathic pain and epilepsy. It has also been studied for its potential use in treating anxiety, insomnia, and bipolar disorder. This compound has been shown to be effective in reducing pain and improving sleep in patients with neuropathic pain. It has also been shown to be effective in reducing the frequency and severity of seizures in patients with epilepsy.
属性
分子式 |
C16H23NO2 |
|---|---|
分子量 |
261.36 g/mol |
IUPAC 名称 |
2-[(cyclooctylamino)methyl]benzoic acid |
InChI |
InChI=1S/C16H23NO2/c18-16(19)15-11-7-6-8-13(15)12-17-14-9-4-2-1-3-5-10-14/h6-8,11,14,17H,1-5,9-10,12H2,(H,18,19) |
InChI 键 |
VYVZJMVSRCTNEG-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)NCC2=CC=CC=C2C(=O)O |
规范 SMILES |
C1CCCC(CCC1)NCC2=CC=CC=C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-({4-[4-(1-Piperidinylsulfonyl)benzyl]phenyl}sulfonyl)piperidine](/img/structure/B271527.png)

![4-methyl-2-[(E)-2-phenylethenyl]quinoline](/img/structure/B271537.png)

![2-[2-(2,4-Dimethoxyphenyl)vinyl]quinoline](/img/structure/B271540.png)
![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B271545.png)

![4-[2-(1-isoquinolinyl)vinyl]-N,N-dimethylaniline](/img/structure/B271548.png)
![2,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B271549.png)
![9-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B271555.png)